molecular formula C9H6F3NS B1586152 4-(Trifluoromethylthio)phenylacetonitrile CAS No. 70124-90-2

4-(Trifluoromethylthio)phenylacetonitrile

Cat. No. B1586152
CAS RN: 70124-90-2
M. Wt: 217.21 g/mol
InChI Key: HZIDFDPCOAUCGK-UHFFFAOYSA-N
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Description

“4-(Trifluoromethyl)phenylacetonitrile” is a chemical compound with the formula C9H6F3N . It’s also known as p-Trifluoromethylphenylacetonitrile .


Molecular Structure Analysis

The molecular structure of “4-(Trifluoromethyl)phenylacetonitrile” is available as a 2D Mol file or as a computed 3D SD file .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(Trifluoromethyl)phenylacetonitrile” include a molecular weight of 185.1458 . The compound has a melting point of 22-24 °C, a boiling point of 218.5±40.0 °C at 760 mmHg, and a density of 1.3±0.1 g/cm3 .

Scientific Research Applications

Synthesis and Structural Analysis

4-(Trifluoromethylthio)phenylacetonitrile and its derivatives have been explored in various synthetic and structural analyses. For instance, research has delved into the nuclear fluorination of 3,5-diarylisoxazoles, highlighting the role of substrates with specific substituents that influence the fluorination process. This study underscores the importance of solvent choice and reaction temperature, especially when dealing with deactivating substituents, revealing a unique trifluorination mechanism of the isoxazole nucleus under certain conditions (Stephens & Blake, 2004).

Reactivity and Characterization

An investigation into the reactivity of 2-fluoro-4-(trifluoromethyl)-phenylacetonitrile demonstrated uncommon reactivity, leading to the isolation and characterization of a trimeric impurity. This study provides insights into the compound's behavior, proposing an unprecedented reaction mechanism, and significantly contributes to understanding the chemical properties of similar trifluoromethylthio derivatives (Stazi et al., 2010).

Polymorphism in Crystalline Structures

Research on polymorphism in crystalline structures of similar compounds, such as 2-(perfluorophenyl)-2-(phenylamino)acetonitrile, has revealed the existence of four polymorphs, including a rare kryptoracemate. These findings emphasize the compound's conformational flexibility and its implications for pharmaceutical and material science, highlighting diverse packing modes and their effects on the compound's physical properties (Laubenstein et al., 2016).

Photochemical Studies

The direct photolysis of 4-(methylthio)phenylacetic acid in studies has shed light on the complex mechanisms of photodegradation, including the formation of various photoproducts. These investigations contribute to a deeper understanding of the photostability and photochemical behavior of related compounds, offering valuable insights for their applications in material science and photopharmacology (Filipiak et al., 2005).

Safety And Hazards

“4-(Trifluoromethyl)phenylacetonitrile” may cause skin irritation, serious eye irritation, and respiratory irritation. It’s harmful if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

2-[4-(trifluoromethylsulfanyl)phenyl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F3NS/c10-9(11,12)14-8-3-1-7(2-4-8)5-6-13/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZIDFDPCOAUCGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC#N)SC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F3NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30380706
Record name 4-(Trifluoromethylthio)phenylacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30380706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Trifluoromethylthio)phenylacetonitrile

CAS RN

70124-90-2
Record name 4-(Trifluoromethylthio)phenylacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30380706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(Trifluoromethylthio) phenylacetonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

75 g of sodium cyanide were dissolved in 200 ml of water, and 15 g of tetraethylammonium chloride after 450 g of 4-trifluoromethylmercapto-benzyl chloride were added. The reaction mixture was stirred at 110° C. for 1 hour and then cooled. The cold mixture was diluted with 200 ml of water and then extracted twice with methylene chloride. After drying the organic phase, the solvent was distilled off and the crude product was purified by distillation. 410 g of 4-trifluoromethylmercapto-benzyl cyanide were obtained. Boiling point=95°-97° C./1.5 mm Hg; nD20 =1.5025.
Quantity
75 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
450 g
Type
reactant
Reaction Step Two
Quantity
15 g
Type
catalyst
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

Sodium cyanide (3.9 g, 0.08 mol) is added to 40 ml of dimethylsulfoxide at 65° C. under N2. The heat is removed and α-bromo-4-trifluoromethylthiotoluene (14.3 g real, 0.053 mol) is added dropwise at such a rate that the exotherm never raises the temperature above 75° C. The red-colored reaction is heated to 90°-95° C. for about 45 minutes, then cooled to room temperature and treated with 50-100 ml of ice water. The aqueous suspension is extracted with several portions of ether which are combined, washed with water, and dried over sodium sulfate. Evaporation in vacuo gives 9.7 g of a dark red oil 95% pure by glc.
Quantity
3.9 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
14.3 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
75 (± 25) mL
Type
reactant
Reaction Step Three
Yield
95%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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